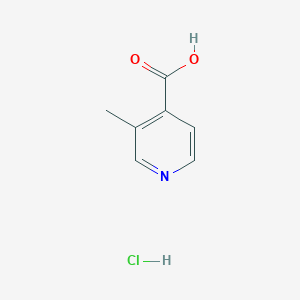

3-Methylisonicotinic acid hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-methylpyridine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2.ClH/c1-5-4-8-3-2-6(5)7(9)10;/h2-4H,1H3,(H,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXSFKOVYOQKJTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Methylisonicotinic Acid Hydrochloride

The synthesis of 3-Methylisonicotinic acid hydrochloride is typically a two-step process. The first and more complex step is the synthesis of 3-Methylisonicotinic acid, followed by its conversion to the hydrochloride salt.

A documented method for the synthesis of 3-Methylisonicotinic acid involves the selective oxidation of 3,4-dimethylpyridine. chemicalbook.com In this process, 3,4-dimethylpyridine is treated with selenium dioxide in a high-boiling solvent such as diphenyl ether. The reaction mixture is heated to elevated temperatures, typically between 150-180°C. chemicalbook.com Selenium dioxide selectively oxidizes one of the methyl groups to a carboxylic acid. Following the reaction, the product is isolated and purified, often by recrystallization from a suitable solvent like ethanol, to yield pure 3-methyl-4-pyridinecarboxylic acid. chemicalbook.com

The subsequent conversion of 3-Methylisonicotinic acid to its hydrochloride salt is a standard acid-base reaction. A general method for preparing hydrochloride salts of pyridinecarboxylic acids involves the use of thionyl chloride (SOCl₂). mdpi.com In this procedure, the pyridinecarboxylic acid is reacted with thionyl chloride, which not only facilitates the formation of the hydrochloride salt but also converts the carboxylic acid to an acid chloride. mdpi.com However, for the specific preparation of the hydrochloride salt of the acid itself, treatment with hydrochloric acid (HCl) is the direct method. A patent for a related compound, 2-methyl-isonicotinic acid, describes the formation of the hydrochloride salt by adding aqueous HCl to the acid. google.com A similar approach can be inferred for 3-Methylisonicotinic acid.

Table 1: Summary of a Synthetic Route for 3-Methylisonicotinic Acid

| Step | Reactant(s) | Reagent(s) | Product |

| 1 | 3,4-Dimethylpyridine | Selenium dioxide, Diphenyl ether | 3-Methylisonicotinic acid |

| 2 | 3-Methylisonicotinic acid | Hydrochloric acid | This compound |

Green Chemistry Approaches and Sustainable Synthesis Strategies for 3 Methylisonicotinic Acid Hydrochloride

While specific green chemistry methodologies for the synthesis of 3-Methylisonicotinic acid hydrochloride are not extensively documented, principles of sustainable chemistry can be applied to the existing synthetic routes, primarily focusing on the oxidation of the alkylpyridine precursor.

The use of selenium dioxide in the synthesis of 3-Methylisonicotinic acid presents environmental and safety concerns due to the toxicity of selenium compounds. Green chemistry principles advocate for the replacement of such hazardous reagents with more benign alternatives. Several greener oxidation strategies for alkylpyridines have been explored for related compounds and could be adapted for the synthesis of 3-Methylisonicotinic acid.

One promising green approach is the use of hydrogen peroxide as the oxidant, which has water as its only byproduct. For the production of nicotinic acid from 3-methylpyridine (B133936), processes using hydrogen peroxide in the presence of a manganese bromide catalyst under supercritical water conditions have been reported. google.com Another avenue involves catalytic oxidation using air or oxygen, which is an atom-economical and environmentally friendly oxidant. mdpi.com For instance, vapor-phase oxidation of 4-picoline over a V-Ti-Cr-Al-P oxide catalyst has been shown to produce isonicotinic acid with high yield. google.com

Biocatalysis offers another sustainable pathway for the synthesis of pyridine (B92270) carboxylic acids. Although not specifically reported for 3-Methylisonicotinic acid, microbiological processes for the oxidation of β-picoline to nicotinic acid have been developed. google.com Such enzymatic transformations operate under mild conditions and exhibit high selectivity, thereby reducing energy consumption and byproduct formation.

Furthermore, the replacement of traditional organic solvents with greener alternatives, such as water or supercritical fluids, can significantly reduce the environmental impact of the synthesis. Process intensification through the use of flow chemistry can also contribute to a more sustainable process by improving reaction efficiency and safety. acsgcipr.org

Table 2: Potential Green Chemistry Strategies for the Synthesis of 3-Methylisonicotinic Acid

| Green Chemistry Principle | Proposed Strategy | Potential Benefits |

| Use of Safer Chemicals | Replacement of selenium dioxide with hydrogen peroxide or hypervalent iodine reagents. google.comdigitellinc.com | Reduced toxicity and environmental impact. |

| Catalysis | Employment of catalytic systems (e.g., molybdenum, V-Ti-Cr-Al-P oxides) with air or oxygen as the oxidant. google.combeyondbenign.org | Increased atom economy, reduced waste. |

| Use of Renewable Feedstocks/Biocatalysis | Exploration of biocatalytic oxidation of 3,4-dimethylpyridine using microorganisms or isolated enzymes. | Mild reaction conditions, high selectivity, use of renewable resources. |

| Use of Safer Solvents and Auxiliaries | Substitution of high-boiling organic solvents with water or supercritical fluids. | Reduced solvent waste and toxicity. |

| Energy Efficiency | Microwave-assisted synthesis to potentially reduce reaction times and energy consumption. | Increased reaction rates and efficiency. |

Chemical Reactivity and Transformation of 3 Methylisonicotinic Acid Hydrochloride

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring System

The pyridine ring is inherently electron-deficient compared to benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. This deactivation is significantly amplified in 3-methylisonicotinic acid hydrochloride because the nitrogen atom is protonated, further withdrawing electron density from the ring. Consequently, electrophilic aromatic substitution (EAS) reactions on this compound are generally difficult and require harsh conditions. libretexts.orgmasterorganicchemistry.comyoutube.com

When EAS reactions do occur on pyridine systems, substitution is typically directed to the 3-position (meta to the nitrogen), as the intermediates formed by attack at the 2- or 4-positions are significantly destabilized. In this specific molecule, the 3-position is already occupied by a methyl group. The remaining open positions (2, 5, and 6) are all electronically disfavored for electrophilic attack.

Conversely, the electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic aromatic substitution (SNAr). However, these reactions typically require a good leaving group (like a halide) at the 2- or 4-position, which 3-methylisonicotinic acid does not possess. Therefore, direct nucleophilic substitution on the pyridine ring is not a common reaction pathway without prior functionalization.

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for chemical transformation, undergoing typical nucleophilic acyl substitution reactions. masterorganicchemistry.com These reactions proceed by the addition of a nucleophile to the carbonyl carbon, followed by the elimination of a leaving group.

Esterification, the conversion of the carboxylic acid to an ester, can be achieved through several methods. A common laboratory procedure is the Fischer esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. Another effective method involves first converting the carboxylic acid to a more reactive acyl chloride, which then readily reacts with an alcohol to form the ester. mdpi.compressbooks.pub

The carboxylic acid can be converted into amides by reaction with primary or secondary amines. These reactions often require activation of the carboxylic acid, for example, by conversion to an acyl chloride, or by using coupling agents.

A particularly important transformation is the reaction with hydrazine (B178648) hydrate (B1144303) (H₂NNH₂·H₂O) to form 3-methylisonicotinic acid hydrazide. google.comgoogle.com This reaction is typically carried out by refluxing the corresponding ester or the acid itself with hydrazine hydrate. google.comgoogle.com Hydrazides of isonicotinic acid are significant, as they are key precursors in the synthesis of various biologically active compounds, including hydrazones with potential antimicrobial properties. researchgate.netmdpi.comnih.gov

The hydroxyl group of the carboxylic acid can be replaced by a chlorine atom to form the highly reactive acyl chloride, specifically 3-methylisonicotinoyl chloride hydrochloride. This transformation is a crucial step for synthesizing many other carboxylic acid derivatives, such as esters and amides, under milder conditions than direct conversion from the acid. Common reagents for this purpose include thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF), oxalyl chloride, and phosphorus chlorides like PCl₅. mdpi.comresearchgate.net The resulting acyl chloride is typically used immediately in the next step of a synthesis due to its reactivity. mdpi.comresearchgate.net

Transformations at the Methyl Group

The methyl group attached to the pyridine ring also possesses chemical reactivity. A significant industrial reaction for the related compound, 3-methylpyridine (B133936) (3-picoline), is ammoxidation. wikipedia.org This process involves the reaction of the methyl group with ammonia (B1221849) and oxygen at high temperatures over a catalyst to produce 3-cyanopyridine (B1664610). wikipedia.org While this specific reaction is applied to the parent heterocycle, similar oxidative transformations could potentially be applied to 3-methylisonicotinic acid, provided the carboxylic acid group can withstand the reaction conditions or is suitably protected. Another potential reaction is the condensation of the activated methyl group with aldehydes, a reaction known for 2-methylpyridines, particularly when an electron-withdrawing group is present on the ring. mdpi.com

Metal-Catalyzed Coupling Reactions Utilizing this compound

Modern synthetic chemistry offers powerful tools for functionalizing C–H bonds through transition metal catalysis. rsc.orgnih.govumich.edu For derivatives of isonicotinic acid, palladium-catalyzed reactions have been developed for the direct arylation of C-H bonds on the pyridine ring. nih.gov Research has shown that amides derived from isonicotinic acid can be selectively arylated at the 3-position. nih.gov This type of reaction provides an efficient pathway to construct more complex molecules that would be difficult to access through traditional substitution reactions. nih.gov The strategy typically involves using a directing group (in this case, the amide derived from the carboxylic acid) to guide a palladium catalyst to a specific C-H bond, which is then cleaved and coupled with an aryl halide. nih.gov This method allows for the rapid generation of a diverse library of arylated isonicotinic acid derivatives. nih.gov

Compound Index

Derivatives and Analogues of 3 Methylisonicotinic Acid Hydrochloride

Design Principles for Novel 3-Methylisonicotinic Acid Hydrochloride Derivatives

The design of novel derivatives of this compound is primarily guided by principles of medicinal chemistry, particularly bioisosterism and structure-activity relationship (SAR) studies. These principles aim to modulate the physicochemical and pharmacological properties of the lead compound to enhance its efficacy, selectivity, and metabolic stability.

Bioisosteric Replacement: A key strategy in drug design is the replacement of a functional group with another that has similar steric and electronic properties, a concept known as bioisosterism. nih.govdrughunter.comnih.gov In the context of 3-methylisonicotinic acid, the carboxylic acid group is a common target for bioisosteric replacement. This is often done to improve membrane permeability and oral bioavailability, as the acidic nature of the carboxyl group can lead to poor absorption. drughunter.com Common bioisosteres for carboxylic acids include tetrazoles, acyl sulfonamides, and hydroxamic acids. nih.gov The choice of a particular bioisostere is highly context-dependent and aims to replicate the charge distribution and hydrogen bonding capabilities of the original carboxylic acid group while improving pharmacokinetic properties. drughunter.com

Structure-Activity Relationship (SAR): SAR studies involve systematically altering the structure of a molecule and observing the effect on its biological activity. For pyridine-based compounds like 3-methylisonicotinic acid, SAR exploration often focuses on substitutions at various positions of the pyridine (B92270) ring. nih.gov The introduction of different substituents can influence the molecule's interaction with biological targets, such as enzymes or receptors. For instance, in the design of kinase inhibitors, a common application for pyridine-based scaffolds, specific substitutions on the pyridine ring are crucial for achieving potent and selective inhibition. researchgate.netnih.gov The methyl group at the 3-position and the carboxylic acid at the 4-position of the parent compound provide a foundational framework, and further modifications can be explored to optimize interactions within the binding pocket of a target protein. Molecular modeling and computational chemistry are often employed to predict the impact of these structural changes and guide the synthetic efforts. nih.gov

Interactive Table: Common Bioisosteric Replacements for the Carboxylic Acid Group

| Original Functional Group | Bioisostere | Rationale for Replacement |

| Carboxylic Acid (-COOH) | Tetrazole | Similar acidity and hydrogen bonding potential, improved metabolic stability. |

| Carboxylic Acid (-COOH) | Acyl Sulfonamide | Mimics the charge and geometry of the carboxylate, can enhance cell permeability. |

| Carboxylic Acid (-COOH) | Hydroxamic Acid | Can act as a chelating agent for metal ions in enzyme active sites. |

Synthesis of Halogenated 3-Methylisonicotinic Acid Derivatives

The introduction of halogen atoms onto the 3-methylisonicotinic acid scaffold can significantly alter its electronic properties and reactivity, making halogenated derivatives valuable intermediates in organic synthesis. The synthesis of these compounds can be achieved through various halogenation methods.

One common approach involves the direct halogenation of the pyridine ring. However, the pyridine ring is generally deactivated towards electrophilic substitution. To overcome this, activating conditions or alternative strategies are often necessary. A method for the 3-selective halogenation of pyridines has been developed that proceeds through a ring-opening, halogenation, and ring-closing sequence involving Zincke imine intermediates. chemrxiv.org This allows for the introduction of halogens at the C-3 position under mild conditions.

A more direct method for the halogenation of methyl-pyridines involves the use of a molecular halogen in the presence of actinic radiation. google.com For instance, a methyl-pyridine can be dissolved in an aqueous solution and treated with a halogen like chlorine or bromine under UV light to facilitate the oxidation of the methyl group and potentially halogenation of the ring.

Decarboxylative halogenation offers another route to halogenated pyridine derivatives. nih.govacs.org This process involves the replacement of a carboxylic acid group with a halogen. While this would remove the carboxylic acid functionality from 3-methylisonicotinic acid, it is a viable method for introducing halogens at the 4-position of the 3-methylpyridine (B133936) ring.

The synthesis of bromo- and chloro-substituted derivatives is of particular interest. For example, 2-bromo-6-chloromethylpyridine can be synthesized from 2,6-dibromopyridine (B144722) using a Grignard reagent followed by chlorination. mdpi.com While not directly starting from 3-methylisonicotinic acid, this demonstrates a strategy for introducing both bromo and chloro substituents onto a pyridine ring, which could be adapted.

Interactive Table: Halogenation Methods for Pyridine Derivatives

| Halogenation Method | Reagents and Conditions | Position of Halogenation |

| Zincke Imine Intermediate | N-Tf-pyridinium salt, Halogen source (e.g., NIS, NBS) | C-3 |

| Radical Halogenation | Molecular Halogen (Cl₂, Br₂), Actinic Radiation | Methyl group or ring |

| Decarboxylative Halogenation | Halogen source, Catalyst | Position of the carboxylic acid |

| Grignard and Chlorination | Grignard reagent, Chlorinating agent (e.g., cyanuric chloride) | Varies depending on starting material |

Preparation of Nitrogen-Containing Heterocyclic Analogues

3-Methylisonicotinic acid and its derivatives are valuable starting materials for the synthesis of more complex nitrogen-containing heterocyclic systems, such as pyrazolopyridines and triazolopyridines. These fused heterocyclic scaffolds are prevalent in many biologically active molecules.

Pyrazolo[3,4-b]pyridines: The synthesis of pyrazolo[3,4-b]pyridines often involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. mdpi.comnih.gov A synthetic route starting from a derivative of 3-methylisonicotinic acid could involve converting the carboxylic acid to a suitable precursor that can undergo cyclization with a pyrazole (B372694) derivative. For example, the carboxylic acid could be converted to a β-ketoester, which could then react with a hydrazine (B178648) to form the pyrazole ring, followed by cyclization to the pyrazolo[3,4-b]pyridine. Several methods exist for the synthesis of pyrazolo[3,4-b]pyridines, including three-component reactions under microwave irradiation or catalyst-free grinding conditions. researchgate.net

Triazolopyridines: The synthesis of triazolopyridines can be achieved through the intramolecular cyclization of a 2-hydrazinopyridine (B147025) derivative. researchgate.netsemanticscholar.org A common method involves the dehydration of a 2-hydrazidopyridine using reagents like phosphorus oxychloride or under acidic conditions. semanticscholar.org A milder approach utilizes a modified Mitsunobu reaction. researchgate.netsemanticscholar.org To synthesize a triazolopyridine from 3-methylisonicotinic acid, one would first need to introduce a hydrazine group at the 2-position of the pyridine ring and convert the carboxylic acid at the 4-position into a group that can participate in the cyclization, or protect it during the synthesis. A Chinese patent describes a method for preparing triazolopyridine derivatives via a microwave-assisted ring-closing reaction of a 2-hydrazino-3-chloropyrimidine with an acid in the presence of POCl₃. google.com

Interactive Table: Synthesis of Nitrogen-Containing Heterocyclic Analogues

| Heterocyclic System | Key Precursors | General Reaction Type |

| Pyrazolo[3,4-b]pyridine | 5-Aminopyrazole, 1,3-Dicarbonyl compound | Condensation/Cyclization |

| Triazolopyridine | 2-Hydrazinopyridine derivative | Intramolecular Cyclization/Dehydration |

Structural Modifications and Their Impact on Chemical Properties and Reactivity

Modifying the structure of 3-methylisonicotinic acid by introducing different substituents can have a profound impact on its chemical properties, such as acidity (pKa), and its reactivity in various chemical transformations.

Effect on Acidity (pKa): The acidity of the carboxylic acid group in isonicotinic acid derivatives is influenced by the electronic effects of substituents on the pyridine ring. cdnsciencepub.com Electron-withdrawing groups, such as halogens or nitro groups, tend to increase the acidity (decrease the pKa) by stabilizing the resulting carboxylate anion through inductive effects. openstax.org Conversely, electron-donating groups, like alkyl groups, generally decrease the acidity (increase the pKa). The position of the substituent also plays a crucial role. libretexts.org The Hammett equation provides a quantitative way to correlate the effect of meta- and para-substituents on the reactivity and equilibrium constants of benzoic acid derivatives, and similar principles can be applied to substituted isonicotinic acids. utexas.edupharmacy180.comwikipedia.orglibretexts.org

Effect on Reactivity: Structural modifications also alter the reactivity of the pyridine ring and the carboxylic acid group. The presence of electron-withdrawing or electron-donating groups can influence the susceptibility of the pyridine ring to nucleophilic or electrophilic attack. For example, halogen substituents can serve as leaving groups in nucleophilic aromatic substitution reactions or as handles for cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds. The reactivity of the carboxylic acid group itself can be modified by converting it to more reactive derivatives such as acid chlorides or esters, which can then be used in a variety of coupling and condensation reactions.

Interactive Table: Predicted Impact of Substituents on Properties of 3-Methylisonicotinic Acid

| Substituent at C-2 or C-5 | Electronic Effect | Predicted Effect on pKa of Carboxylic Acid | Predicted Effect on Ring Reactivity towards Nucleophiles |

| -NO₂ | Electron-withdrawing | Decrease (more acidic) | Increase |

| -Cl, -Br | Electron-withdrawing (inductive), Electron-donating (resonance) | Decrease (more acidic) | Increase |

| -OCH₃ | Electron-donating (resonance), Electron-withdrawing (inductive) | Increase (less acidic) | Decrease |

| -NH₂ | Electron-donating | Increase (less acidic) | Decrease |

Development of Complex Polycyclic Systems Incorporating this compound Moieties

The 3-methylisonicotinic acid scaffold can be utilized as a building block for the synthesis of complex, multi-ring polycyclic systems. This often involves intramolecular cyclization reactions or multi-step sequences that build additional rings onto the initial pyridine core.

One major class of polycyclic systems that can be derived from isonicotinic acid derivatives are quinolones. The synthesis of quinolones can be achieved through various methods, including the Gould-Jacobs reaction, which involves the reaction of an aniline (B41778) with an acyl malonic acid ester followed by cyclization. mdpi.com A derivative of 3-methylisonicotinic acid could be envisioned as a precursor to a key intermediate in such a synthesis. Modern methods for quinolone synthesis also include palladium-catalyzed oxidative annulation of acrylamides with arynes. nih.gov

The synthesis of other fused heterocyclic systems can be achieved through intramolecular cyclization of suitably functionalized 3-methylisonicotinic acid derivatives. For instance, if a reactive group is introduced on the methyl group or at the 2-position of the pyridine ring, it could potentially undergo a cyclization reaction with the carboxylic acid or a derivative thereof to form a new fused ring. Beilstein Journal of Organic Chemistry presents several cyclization methods to build up tetraheterocyclic systems, including Buchwald-Hartwig amination and Cadogan cyclization. beilstein-journals.org These advanced synthetic strategies could potentially be applied to elaborate the 3-methylisonicotinic acid framework into more complex polycyclic structures.

Interactive Table: Examples of Polycyclic Systems and Potential Synthetic Strategies

| Polycyclic System | Potential Synthetic Strategy | Key Reaction Type |

| Quinolone | Gould-Jacobs Reaction | Condensation, Cyclization |

| Fused Pyridopyrimidines | Reaction with a dinucleophile | Condensation, Cyclization |

| Tetraheterocyclic Systems | Cadogan Cyclization | Reductive Cyclization |

Applications in Chemical Synthesis and Materials Science

Building Blocks for Complex Organic Molecules

In the realm of organic and biological chemistry, "building blocks" are essential starting materials used to construct complex molecules through various chemical reactions. 3-Methylisonicotinic acid is categorized within this class of fundamental products, specifically as a pyridine-based heterocyclic compound, underscoring its role in innovative research and industrial synthesis.

As a precursor, 3-methylisonicotinic acid is instrumental in the multi-step synthesis of specialized, high-value chemicals. A notable application is its use in the preparation of 4,5-dihydro-1H-pyrazole derivatives, which have been identified as inhibitors of the enzyme cholesterol 24-hydroxylase. This demonstrates its function as a starting point for creating biologically active molecules with therapeutic potential.

Furthermore, the isonicotinic acid framework, to which this compound belongs, is used to create effective acylating reagents. By converting the carboxylic acid group into a more reactive form, such as an "active ester," chemists can facilitate the formation of amide bonds and other linkages. mdpi.com For instance, isonicotinoyl chlorides, prepared as their hydrochloride salts, are reacted with various phenols to yield active esters that are less susceptible to the solubility and reactivity issues encountered with the acid chlorides themselves. mdpi.com This conversion into a reactive intermediate is a classic strategy in fine chemical synthesis to build more complex structures.

Table 1: Examples of 3-Methylisonicotinic Acid as a Precursor

| Precursor | Synthetic Target | Application Area |

|---|---|---|

| 3-Methylisonicotinic acid | 4,5-dihydro-1H-pyrazole derivatives | Medicinal Chemistry (Enzyme Inhibition) |

| Isonicotinic acid framework | Active esters (e.g., p-nitrophenyl esters) | Organic Synthesis (Acylating Agents) |

The pyridine (B92270) ring is a vital scaffold found in a significant number of agrochemicals, including fungicides, herbicides, and insecticides. researchgate.netnih.gov Pyridine-based compounds are present in approximately 18% of top-selling agricultural products, highlighting the importance of this heterocyclic core. researchgate.net These derivatives are prized for a wide range of biological activities that are essential for crop protection. researchgate.net

While direct synthesis routes for commercial agrochemicals starting specifically from 3-methylisonicotinic acid hydrochloride are not extensively documented in publicly available research, its structural similarity to other pyridine carboxylic acids used in the industry makes it a relevant intermediate. The development of novel agrochemicals often involves the derivatization of such pyridine-based intermediates to discover new active compounds. nih.gov For example, the synthesis of various fungicides and insecticides has been achieved using pyridine carboxylic acid scaffolds as the foundational structure. mdpi.com The general importance of the pyridine core in agrochemicals suggests that versatile intermediates like 3-methylisonicotinic acid are valuable for research and development in this sector. researchgate.netnih.govresearchgate.net

Ligand Design in Coordination Chemistry

In coordination chemistry, ligands are molecules that bind to a central metal atom to form a coordination complex. The design of ligands is crucial as their structure dictates the geometry, stability, and reactivity of the resulting metal complex. This compound, with its pyridine nitrogen and carboxylic acid group, is an excellent candidate for ligand design, capable of forming stable complexes with a variety of metal ions.

The synthesis of metal complexes involving isonicotinic acid and its derivatives typically involves reacting the ligand with a metal salt in a suitable solvent. A common method is to mix an aqueous solution of a metal salt, such as those of Cobalt(II), Copper(II), or Zinc(II), with an ethanolic solution of the ligand. The reaction mixture is often refluxed for several hours to ensure the completion of the complexation reaction. The resulting metal complexes can then be isolated as solid precipitates. The stoichiometry of these complexes, often found to be a 1:2 metal-to-ligand ratio, can be determined through elemental analysis.

Table 2: General Synthesis of Isonicotinic Acid-Based Metal Complexes

| Component | Role | Example Materials |

|---|---|---|

| Metal Salt | Central metal ion source | Co(II), Cu(II), Zn(II) salts |

| Ligand | Coordinating molecule | 3-Methylisonicotinic acid |

| Solvent | Reaction medium | Ethanol, Water |

| Condition | To drive the reaction | Reflux |

Once synthesized, the structure and bonding of the metal complexes are determined using various analytical techniques. These methods are essential for understanding how the ligand coordinates to the metal center and the resulting three-dimensional geometry of the complex.

Infrared (IR) Spectroscopy: This technique is used to identify which atoms of the ligand are involved in bonding with the metal. A shift in the stretching frequency of the C=N bond in the pyridine ring to lower values in the complex's spectrum compared to the free ligand provides strong evidence of coordination through the nitrogen atom.

Magnetic Moment Measurements: The effective magnetic moment values can help determine the geometry of the complex. For instance, specific magnetic moment values for cobalt and copper complexes are indicative of an octahedral geometry.

Elemental Analysis: This analysis confirms the ratio of metal to ligand in the complex, often revealing a 2:1 ligand-to-metal ratio.

Isonicotinic acid and its derivatives can coordinate to metal ions in several ways. The most common mode is as a monodentate ligand, where it binds to the metal center solely through the nitrogen atom of the pyridine ring. However, depending on the reaction conditions and the metal ion, it can also engage in N,O-chelation, where both the pyridine nitrogen and an oxygen from the carboxylate group bind to the metal. This can lead to various coordination geometries, including distorted octahedral and square planar arrangements.

Table 3: Characterization of Coordination Complexes

| Technique | Information Obtained | Typical Finding for Isonicotinic Acid Complexes |

|---|---|---|

| IR Spectroscopy | Identifies coordinating atoms | Shift in C=N stretching frequency, confirming M-N bond |

| Magnetic Susceptibility | Determines electronic structure and geometry | Values suggest octahedral geometry for Co(II) and Cu(II) |

| Elemental Analysis | Confirms stoichiometry | Often a 1:2 metal-to-ligand ratio |

| X-ray Diffraction | Determines precise 3D structure | Can confirm octahedral or other geometries |

Applications in Material Science Research (excluding biological materials)

In materials science, this compound is a valuable building block for the construction of crystalline materials with tailored properties, such as Metal-Organic Frameworks and supramolecular assemblies.

Development of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. techniumscience.comrsc.org The choice of the organic linker is critical in determining the structure and properties of the resulting MOF. 3-Methylisonicotinic acid, with its pyridine and carboxylate functionalities, can act as a ditopic linker, connecting metal centers to form extended networks.

Table 2: Potential Properties of a Hypothetical MOF with 3-Methylisonicotinate Linker

| Property | Potential Characteristic |

| Porosity | The methyl group might create specific pore environments or slightly reduce the overall pore volume. |

| Stability | The strong coordination of the carboxylate and pyridine to the metal center could lead to robust frameworks. |

| Functionality | The pyridine nitrogen within the pores could act as a Lewis basic site for catalysis or gas adsorption. |

| Chirality | If a chiral derivative of the ligand is used, a chiral MOF could be synthesized for enantioselective applications. |

Supramolecular Assembly Applications

Supramolecular chemistry involves the study of non-covalent interactions to create large, well-organized structures. wikipedia.org 3-Methylisonicotinic acid can participate in various non-covalent interactions, including hydrogen bonding (through the carboxylic acid and pyridine nitrogen), π-π stacking (via the pyridine ring), and metal coordination. These interactions can be exploited to construct supramolecular polymers and other complex architectures. wikipedia.orgmdpi.com

The hydrochloride form introduces an additional N-H donor for hydrogen bonding, which can be utilized in the design of specific supramolecular synthons. Upon deprotonation, the resulting zwitterion can also engage in unique electrostatic and hydrogen bonding interactions. The interplay of these interactions can lead to the formation of one-, two-, or three-dimensional supramolecular networks with interesting properties and potential applications in areas such as sensing and materials design.

Role in Enzyme and Receptor Research Non Clinical/mechanism Focused

Design and Synthesis of 3-Methylisonicotinic Acid Hydrochloride-Based Probes for Enzyme Inhibition Studies

The synthesis of derivatives based on the 3-methylisonicotinic acid scaffold is a crucial first step in developing chemical probes for enzyme inhibition studies. The general approach often involves the modification of the carboxylic acid group to form amides, esters, or other functional groups, allowing for the exploration of structure-activity relationships. ajchem-a.compulsus.comresearchgate.net

One common synthetic route is the coupling of 3-methylisonicotinic acid with various amines or alcohols. ajchem-a.compulsus.com This can be achieved using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). ajchem-a.com These methods facilitate the formation of an amide or ester linkage under relatively mild conditions. ajchem-a.compulsus.com The diversity of available amines and alcohols allows for the creation of a library of derivatives with varied physicochemical properties, which is essential for optimizing enzyme-inhibitor interactions. nih.gov

For instance, the synthesis of novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas has been reported as part of a program to develop new anticancer candidates. nih.gov Similarly, the synthesis of mutual esters of 2-(2-isonicotinoylhydrazineylidene)propanoic acid, derived from the antitubercular drug isoniazid (B1672263), highlights the strategy of combining active molecular fragments to enhance biological activity. nih.gov These synthetic strategies are fundamental to generating probes that can be used to investigate enzyme mechanisms and to serve as starting points for drug discovery.

Investigation of Enzyme-Ligand Interactions and Mechanisms

Derivatives of 3-methylisonicotinic acid have been instrumental in elucidating the mechanisms of several enzymes through inhibition studies. A notable example is their role as inhibitors of cholesterol 24-hydroxylase. Research has demonstrated that derivatives synthesized from 3-methylisonicotinic acid can effectively inhibit the activity of this enzyme, which is involved in cholesterol metabolism in the brain.

The mechanism of inhibition can be competitive, non-competitive, or uncompetitive, and this can be determined through enzyme kinetic studies. khanacademy.orgpressbooks.pubyoutube.com By measuring the initial reaction rates at various substrate and inhibitor concentrations, researchers can generate Michaelis-Menten and Lineweaver-Burk plots. khanacademy.orgyoutube.com These graphical representations help to visualize how the inhibitor affects the enzyme's maximum velocity (Vmax) and its affinity for the substrate (KM). pressbooks.pub For example, a competitive inhibitor will increase the apparent KM without affecting Vmax, while a non-competitive inhibitor will decrease Vmax without changing KM. pressbooks.pub

Further insights into enzyme-ligand interactions come from studies on enoyl-acyl carrier protein reductase (InhA), a key enzyme in the synthesis of the mycobacterial cell wall. nih.gov Certain ester derivatives of isoniazid, which shares structural similarities with isonicotinic acid derivatives, have been shown to target InhA. nih.gov Understanding these interactions at a molecular level is crucial for the rational design of more potent and specific enzyme inhibitors. nih.gov

Development of Derivatives for Receptor Interaction Studies

The 3-methylisonicotinic acid scaffold has also been explored in the context of receptor interaction studies, particularly for G protein-coupled receptors (GPCRs). nih.govnih.gov GPCRs represent a large family of cell surface receptors that are involved in a multitude of physiological processes and are major targets for drug development. nih.govmdpi.com

Nicotinic acid itself is known to act on a specific G protein-coupled receptor. nih.gov Studies using radiolabeled nicotinic acid and its derivatives have helped to characterize these binding sites and the subsequent G protein activation. nih.gov By assessing the stimulation of guanosine (B1672433) 5'-(gamma-[(35)S]-thio)triphosphate ([(35)S]GTPγS) binding in cell membranes, researchers can quantify the activation of G proteins by these ligands. nih.gov

The development of derivatives of 3-methylisonicotinic acid for GPCR research involves synthesizing compounds with modified structures to probe the ligand-binding pocket and understand the structural requirements for receptor activation or antagonism. mdpi.com These studies are essential for mapping the pharmacological profile of GPCRs and for the development of new therapeutic agents that target these receptors. nih.govmdpi.com

Application as RNA Chemical Probes in Structural Biology

While direct applications of this compound as an RNA chemical probe are not extensively documented in the provided search results, the broader class of nicotinic acid derivatives is relevant in this field. Chemical probes are vital tools for elucidating the structure and function of RNA molecules. Techniques like selective 2'-hydroxyl acylation analyzed by primer extension (SHAPE) utilize electrophilic reagents to acylate the 2'-hydroxyl group of flexible ribonucleotides in an RNA molecule. The sites of modification can then be identified by reverse transcription, providing insights into the RNA's secondary and tertiary structure. The development of novel acylating agents is an active area of research, and derivatives of nicotinic acid could potentially be adapted for such applications.

In Vitro Studies on Anti-Mycobacterial and Anti-Cancer Activity of Derivatives

Derivatives of 3-methylisonicotinic acid have demonstrated promising in vitro activity against both mycobacteria and cancer cell lines, with research focusing on the underlying cellular mechanisms.

Anti-Mycobacterial Activity: Several studies have reported the anti-mycobacterial properties of 3-methylisonicotinic acid derivatives, particularly against Mycobacterium tuberculosis. The mechanism of action is often linked to the inhibition of essential enzymes in the mycobacterial cell wall synthesis pathway, such as InhA. nih.gov The in vitro efficacy of these compounds is typically assessed by determining their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the bacteria. researchgate.netresearchgate.net Some derivatives have shown potent activity against both drug-susceptible and drug-resistant strains of M. tuberculosis. researchgate.net

| Compound | Target Organism | MIC (µg/mL) | IC50 (µg/mL) | Selectivity Index (SI) |

|---|---|---|---|---|

| Diphenyl ether derivative 3 | M. tuberculosis H37Rv | Data not specified | >60 | Data not specified |

| Diphenyl ether derivative 4 | M. tuberculosis H37Rv | 0.61 | ~100 | >162.95 |

Anti-Cancer Activity: In the realm of oncology, derivatives of 3-methylisonicotinic acid have been evaluated for their cytotoxic effects on various human cancer cell lines. nih.govnih.govscielo.br The in vitro anti-cancer activity is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth. nih.govresearchgate.net

For example, novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas have been synthesized and tested against non-small cell lung cancer (A549) and colon cancer (HCT-116) cell lines. nih.gov One particular compound from this series, 5l, demonstrated significant activity with IC50 values of 3.22 µM and 2.71 µM against A549 and HCT-116 cells, respectively. nih.gov Mechanistic studies revealed that this compound induced apoptosis (programmed cell death) in HCT-116 cells. nih.gov This was evidenced by a decrease in the anti-apoptotic protein Bcl-2 and an increase in pro-apoptotic proteins such as Bax, cytochrome C, p53, caspase-3, and caspase-9. nih.gov Furthermore, the compound was found to arrest the cell cycle at the G2-M phase and increase the percentage of apoptotic cells. nih.gov

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Non-small cell lung cancer) | 3.22 ± 0.2 |

| HCT-116 (Colon cancer) | 2.71 ± 0.16 |

These in vitro studies provide a crucial foundation for understanding the cellular mechanisms through which these compounds exert their biological effects and for guiding the future development of more effective therapeutic agents.

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For 3-Methylisonicotinic acid hydrochloride, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be required for unambiguous assignment of all proton and carbon signals. The presence of the hydrochloride salt would influence the chemical shifts, particularly of the pyridine (B92270) ring protons and the carboxylic acid proton, due to the protonation of the pyridine nitrogen.

In a typical ¹H NMR spectrum of this compound, one would expect to observe signals corresponding to the three aromatic protons on the pyridine ring, the methyl group protons, and the acidic proton of the carboxylic acid, as well as the proton associated with the hydrochloride. The expected chemical shifts (δ) in a solvent like DMSO-d₆ would be:

Aromatic Protons (H2, H5, H6): These would appear in the downfield region, typically between 8.0 and 9.0 ppm. The proton at position 2 (adjacent to the protonated nitrogen) would likely be the most deshielded. The protons at positions 5 and 6 would show characteristic coupling patterns (doublets or doublet of doublets) based on their relationship to each other.

Methyl Protons (-CH₃): A singlet corresponding to the three methyl protons would be expected in the upfield region, likely around 2.5 ppm.

Carboxylic Acid Proton (-COOH): This proton would appear as a broad singlet at a very downfield chemical shift, potentially above 13 ppm, and its presence could be confirmed by D₂O exchange.

N-H Proton: The proton on the nitrogen due to the hydrochloride salt would also be expected as a broad singlet in the downfield region.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H2 | ~8.8-9.0 | s |

| H5 | ~8.0-8.2 | d |

| H6 | ~8.5-8.7 | d |

| -CH₃ | ~2.5 | s |

| -COOH | >13 | br s |

Note: These are estimated values and actual experimental data may vary.

The ¹³C NMR spectrum would provide information about the carbon framework of the molecule. We would expect to see seven distinct carbon signals:

Carboxylic Carbon (-COOH): This would be the most downfield signal, typically in the range of 165-175 ppm.

Aromatic Carbons: The five carbons of the pyridine ring would appear in the 120-150 ppm region. The carbon bearing the carboxylic acid group (C4) and the carbons adjacent to the nitrogen (C2 and C6) would be the most deshielded.

Methyl Carbon (-CH₃): This signal would be found in the upfield region, likely around 15-20 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C2 | ~148-152 |

| C3 | ~135-140 |

| C4 | ~140-145 |

| C5 | ~125-130 |

| C6 | ~145-150 |

| -COOH | ~165-170 |

Note: These are estimated values and actual experimental data may vary.

To confirm the assignments from ¹H and ¹³C NMR, 2D NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For instance, a cross-peak between the signals for H5 and H6 would confirm their adjacent relationship on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals to their corresponding carbon signals (e.g., the methyl protons to the methyl carbon).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of this compound. In electrospray ionization (ESI) mass spectrometry, the compound would likely be observed as the protonated molecule [M+H]⁺, where M is the free base (3-Methylisonicotinic acid). The expected m/z for the [M+H]⁺ ion would be approximately 138.05, corresponding to the molecular formula C₇H₈NO₂⁺.

The fragmentation pattern would likely involve the loss of small neutral molecules such as H₂O and CO₂ from the carboxylic acid group, and potentially fragmentation of the pyridine ring.

Table 3: Predicted Mass Spectrometry Data for 3-Methylisonicotinic Acid.

| Ion | Predicted m/z |

|---|---|

| [M+H]⁺ | ~138.05 |

| [M+H - H₂O]⁺ | ~120.04 |

Note: These are predicted values for the free base under positive ionization mode.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for:

O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.

N-H Stretch: A broad band in the 2800-3200 cm⁻¹ region, likely overlapping with the O-H stretch, corresponding to the protonated pyridine nitrogen.

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1730 cm⁻¹.

C=N and C=C Stretches (Aromatic Ring): Multiple sharp bands in the 1400-1600 cm⁻¹ region.

C-H Stretches (Aromatic and Methyl): Bands in the 2900-3100 cm⁻¹ region.

Table 4: Predicted IR Absorption Bands for this compound.

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| O-H (Carboxylic Acid) | 2500-3300 (broad) |

| N-H (Hydrochloride) | 2800-3200 (broad) |

| C=O (Carboxylic Acid) | 1700-1730 |

| C=N, C=C (Aromatic) | 1400-1600 |

Note: These are general ranges and the exact peak positions can vary.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive solid-state structure of a crystalline compound, including precise bond lengths, bond angles, and intermolecular interactions. A crystal structure of this compound would reveal:

The planarity of the pyridine ring.

The conformation of the carboxylic acid group relative to the ring.

The location of the chloride ion and its hydrogen bonding interactions with the protonated pyridine nitrogen and potentially the carboxylic acid group.

The crystal packing arrangement, showing how the molecules are arranged in the solid state through hydrogen bonding and other intermolecular forces.

Without experimental data, specific bond lengths and angles cannot be provided. However, the structure would be expected to feature a protonated pyridine nitrogen ionically bonded to a chloride anion, with extensive hydrogen bonding networks stabilizing the crystal lattice.

Crystal Packing and Intermolecular Interactions

The primary intermolecular interaction anticipated is the strong charge-assisted hydrogen bond between the pyridinium (B92312) cation (N⁺-H) and the chloride anion (Cl⁻). This interaction is a significant driving force in the crystal packing of hydrochloride salts of nitrogen-containing heterocycles.

Additionally, the carboxylic acid functional group introduces the potential for various hydrogen bonding motifs. Carboxylic acid moieties are known to form robust hydrogen-bonded dimers via O-H···O interactions. However, in the hydrochloride salt, the presence of the strong N⁺-H···Cl⁻ interaction might lead to alternative arrangements, such as catemeric chains where the carboxylic acid groups of adjacent molecules interact.

Co-crystallization Studies with Biological Macromolecules (e.g., proteins, RNA)

Specific studies on the co-crystallization of this compound with biological macromolecules such as proteins or RNA are not extensively documented in publicly available research. However, the general principles of co-crystallization suggest that small molecules like this compound can be valuable tools in macromolecular crystallography.

Co-crystallization is a technique where a target macromolecule is crystallized in the presence of a smaller molecule, or ligand, which can be an inhibitor, substrate, or a fragment that binds to the macromolecule. The resulting co-crystal can provide high-resolution structural information about the binding site and the nature of the interactions between the macromolecule and the ligand. This is of paramount importance in structure-based drug design.

Pyridine and carboxylic acid moieties, both present in 3-methylisonicotinic acid, are common fragments in known drugs and bioactive molecules. These functional groups can participate in a variety of interactions with amino acid residues in a protein's binding pocket, including hydrogen bonding, salt bridges (if the carboxylic acid is deprotonated), and π-stacking.

The use of small molecule ligands can also facilitate the crystallization of proteins that are otherwise difficult to crystallize. By binding to flexible regions of a protein, a ligand can stabilize a particular conformation, reducing the conformational heterogeneity that can impede crystal formation. While there are no specific published examples for this compound, its potential as a co-crystallization agent would be dependent on its ability to bind with sufficient affinity and specificity to a target macromolecule.

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for determining the purity of this compound and for analyzing its presence in mixtures. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two commonly employed techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of this compound. Due to the polar and ionizable nature of the compound, mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, is particularly effective. helixchrom.comsielc.com

A suitable HPLC method would likely employ a C18 column modified with ion-exchange groups. The mobile phase would typically consist of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). The pH of the buffer is a critical parameter, as it influences the ionization state of both the carboxylic acid and the pyridine nitrogen, thereby affecting retention.

The following table outlines a hypothetical set of HPLC parameters for the analysis of this compound, based on methods for similar pyridine carboxylic acids. helixchrom.comsielc.com

| Parameter | Description |

| Stationary Phase | Mixed-mode (Reversed-Phase/Cation-Exchange) e.g., Coresep 100, Primesep 100 |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) |

| pH | Acidic to neutral (e.g., pH 3-6) to ensure protonation of the pyridine ring and control ionization of the carboxylic acid |

| Flow Rate | 0.5 - 1.5 mL/min |

| Column Temperature | 25 - 40 °C |

| Detection | UV spectrophotometry at a wavelength around 260-270 nm, where the pyridine ring exhibits strong absorbance |

| Injection Volume | 5 - 20 µL |

This method would be capable of separating 3-methylisonicotinic acid from its isomers and other related impurities. Method validation would be necessary to establish linearity, accuracy, precision, and limits of detection and quantification.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) offers a simpler and more rapid method for the qualitative analysis of this compound, suitable for reaction monitoring and preliminary purity checks. Both normal-phase and reversed-phase TLC can be utilized.

For normal-phase TLC, a silica (B1680970) gel plate would be used as the stationary phase. The mobile phase would be a mixture of a polar and a less polar organic solvent. For reversed-phase TLC, a C18-modified silica plate would be used with a polar mobile phase, such as a mixture of methanol and water. nih.gov

The following table provides typical TLC conditions for the analysis of nicotinic acid derivatives, which would be applicable to this compound. nih.gov

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 (normal-phase) or RP-18 F254s (reversed-phase) |

| Mobile Phase | Normal-phase: e.g., Ethyl acetate:Methanol:Acetic acid (8:1:1 v/v/v) Reversed-phase: e.g., Methanol:Water (7:3 v/v) |

| Application | 1-5 µL of a dilute solution in a suitable solvent (e.g., methanol) |

| Development | In a saturated chromatography chamber until the solvent front reaches a predetermined height |

| Visualization | Under UV light at 254 nm, where the compound will appear as a dark spot on a fluorescent background. Iodine vapor can also be used for visualization. |

The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used for identification purposes by comparing it to a standard.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of 3-methylisonicotinic acid hydrochloride. These calculations, based on the principles of quantum mechanics, can elucidate various electronic and structural properties.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For this compound, DFT calculations can provide optimized molecular geometry, charge distribution, and insights into its chemical reactivity. Studies on related nicotinic acid derivatives have demonstrated that DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, can accurately predict geometric parameters like bond lengths and angles. nih.govniscpr.res.in The protonation of the pyridine (B92270) nitrogen in the hydrochloride salt significantly influences the electronic distribution across the aromatic ring, which can be quantified through DFT calculations. The electron-withdrawing nature of the carboxylic acid group and the electron-donating effect of the methyl group at their respective positions on the pyridine ring create a unique electronic environment that dictates the molecule's reactivity. nih.gov Global reactivity descriptors such as chemical hardness, softness, and electrophilicity index can be derived from DFT calculations, offering a quantitative measure of the molecule's stability and reactivity. niscpr.res.in

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (Egap) is a significant parameter; a smaller gap suggests higher reactivity. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich regions of the pyridine ring and the carboxylate group, while the LUMO would be distributed over the electron-deficient regions. The protonation of the pyridine nitrogen in the hydrochloride form would lower the energy of the LUMO, making the molecule a better electron acceptor. Quantum chemical studies on related nicotinic acid derivatives provide representative energy values for these orbitals. nih.govresearchgate.net

| Parameter | Calculated Value (eV) - Representative |

|---|---|

| EHOMO | -7.5 |

| ELUMO | -2.1 |

| Energy Gap (ΔE) | 5.4 |

This table presents representative values based on DFT calculations of similar nicotinic acid derivatives.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net For this compound, the MEP map would show a positive potential (typically colored blue) around the protonated nitrogen and the acidic proton of the carboxylic acid, indicating these are sites susceptible to nucleophilic attack. Conversely, negative potential (typically colored red) would be concentrated around the oxygen atoms of the carboxylic acid group, signifying their nucleophilic character. researchgate.net The MEP map is a valuable tool for predicting intermolecular interactions, such as hydrogen bonding, which are crucial in crystal packing and ligand-receptor binding. researchgate.net

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (non-clinical)

Computational techniques like molecular docking and molecular dynamics (MD) simulations are instrumental in predicting and analyzing the interaction of small molecules with biological macromolecules.

3-Methylisonicotinic acid is known to be a derivative used in the preparation of inhibitors for cholesterol 24-hydroxylase (CYP46A1), an enzyme involved in cholesterol metabolism in the brain. scbt.comresearchgate.netnih.gov Molecular docking studies can be employed to predict the binding mode of 3-methylisonicotinic acid and its derivatives within the active site of CYP46A1. These simulations would likely reveal key interactions, such as hydrogen bonds between the carboxylic acid group of the ligand and amino acid residues in the enzyme's active site, as well as potential hydrophobic interactions involving the methyl group and the pyridine ring. nih.gov

Following docking, molecular dynamics simulations can be performed to assess the stability of the predicted ligand-protein complex over time. mdpi.com MD simulations provide a dynamic picture of the interactions, allowing for the analysis of conformational changes in both the ligand and the protein upon binding. nih.gov These simulations can also be used to calculate the binding free energy, offering a more quantitative prediction of the ligand's affinity for the target. nih.gov

Structure-Activity Relationship (SAR) Studies via Computational Modeling

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational modeling plays a crucial role in elucidating these relationships. nih.gov For a series of nicotinic acid derivatives, including 3-methylisonicotinic acid, computational SAR can be investigated by systematically modifying the substituents on the pyridine ring and calculating their effects on properties like binding affinity to a specific target. nih.govmdpi.com

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Quantum chemical calculations can accurately predict spectroscopic parameters, which can aid in the interpretation of experimental spectra.

For this compound, DFT calculations can be used to predict the 1H and 13C NMR chemical shifts. mdpi.comnih.gov The predicted shifts are based on the calculated magnetic shielding tensors for each nucleus in the molecule's optimized geometry. idc-online.com By comparing the calculated spectra with experimental data, a more confident assignment of the observed signals can be made.

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

|---|---|---|

| Methyl Protons | ~2.5 | - |

| Pyridine Protons | ~7.5 - 9.0 | - |

| Carboxyl Proton | ~13.0 | - |

| Methyl Carbon | - | ~20 |

| Pyridine Carbons | - | ~125 - 155 |

| Carboxyl Carbon | - | ~165 |

This table presents representative predicted NMR chemical shifts for 3-methylisonicotinic acid.

Similarly, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra of this compound can be calculated using DFT. researchgate.net These calculations provide a set of normal modes of vibration and their corresponding frequencies. The calculated frequencies are often scaled to account for systematic errors in the theoretical methods. The predicted vibrational spectrum can be invaluable for assigning the bands in the experimental spectrum to specific molecular motions, such as the stretching of the C=O bond in the carboxylic acid group or the vibrations of the pyridine ring. researchgate.net

| Vibrational Mode | Predicted Frequency (cm-1) - Representative |

|---|---|

| O-H stretch (Carboxylic Acid) | ~3000 |

| C-H stretch (Aromatic/Methyl) | ~2900 - 3100 |

| C=O stretch (Carboxylic Acid) | ~1700 |

| C=C, C=N stretch (Pyridine Ring) | ~1400 - 1600 |

| C-O stretch (Carboxylic Acid) | ~1200 - 1300 |

This table presents representative predicted vibrational frequencies for 3-methylisonicotinic acid.

Computational Analysis of Corrosion Inhibition Potential of Pyridine Derivatives

Computational and theoretical chemistry have become indispensable tools for investigating the corrosion inhibition mechanisms of organic molecules, including pyridine derivatives. These methods provide valuable insights at the molecular and electronic levels, helping to elucidate the relationship between the inhibitor's structure and its protective efficacy. Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are frequently employed to predict and understand the adsorption behavior and inhibition potential of these compounds on metal surfaces.

Density Functional Theory (DFT)

DFT is a quantum chemical method used to calculate the electronic structure of molecules. For corrosion inhibitors, DFT studies focus on several key quantum chemical parameters that correlate with the molecule's ability to adsorb onto a metal surface and inhibit corrosion. eurjchem.comresearchgate.net These parameters offer a theoretical basis for the inhibition efficiency observed in experimental studies.

A fundamental principle of corrosion inhibition by organic molecules is the donation of electrons from the inhibitor to the vacant d-orbitals of the metal surface atoms, and the acceptance of electrons from the metal into the inhibitor's vacant orbitals (back-donation). researchgate.net DFT calculations help to quantify the energetic favorability of these processes.

Key quantum chemical parameters calculated using DFT include:

EHOMO (Energy of the Highest Occupied Molecular Orbital): This parameter is associated with the electron-donating ability of a molecule. A higher EHOMO value indicates a greater tendency to donate electrons to the metal surface, leading to stronger adsorption and better inhibition efficiency. eurjchem.comscispace.com

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): This parameter relates to the electron-accepting ability of a molecule. A lower ELUMO value suggests a greater capacity to accept electrons from the metal surface (back-donation). eurjchem.comscispace.com

Energy Gap (ΔE = ELUMO - EHOMO): The energy gap is a measure of the chemical reactivity of the inhibitor molecule. A smaller ΔE value generally implies higher reactivity and a greater tendency to adsorb on the metal surface, thus enhancing inhibition efficiency. physchemres.orgnih.gov

Hardness (η) and Softness (σ): Hardness is the resistance to deformation of the electron cloud, while softness is the reciprocal of hardness. Soft molecules, which have a small energy gap, are more reactive and tend to be better corrosion inhibitors. eurjchem.comresearchgate.net

Electronegativity (χ): This parameter measures the tendency of a molecule to attract electrons.

Fraction of Electrons Transferred (ΔN): This value indicates the number of electrons transferred from the inhibitor to the metal surface. A positive ΔN value suggests that the molecule acts as an electron donor. eurjchem.comresearchgate.net

Dipole Moment (μ): A higher dipole moment may increase the adsorption of the inhibitor on the metal surface due to electrostatic interactions. scirp.org

The general trend observed in computational studies is that an effective pyridine derivative corrosion inhibitor will have a high EHOMO, low ELUMO, a small energy gap (ΔE), and low hardness (η). eurjchem.comscispace.com

The following table presents a hypothetical set of quantum chemical parameters for a series of pyridine derivatives, illustrating the typical data generated from DFT calculations.

| Pyridine Derivative | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Hardness (η) | Softness (σ) |

| Inhibitor A | -6.50 | -1.20 | 5.30 | 2.65 | 0.38 |

| Inhibitor B | -6.25 | -1.50 | 4.75 | 2.38 | 0.42 |

| Inhibitor C | -6.00 | -1.80 | 4.20 | 2.10 | 0.48 |

| Inhibitor D | -5.75 | -2.00 | 3.75 | 1.88 | 0.53 |

This table is interactive. You can sort the data by clicking on the column headers.

Molecular Dynamics (MD) Simulations

While DFT provides insights into the electronic properties of individual inhibitor molecules, Molecular Dynamics simulations are used to model the adsorption process of these molecules on the metal surface in a simulated corrosive environment. mdpi.commdpi.com MD simulations provide a dynamic picture of the interactions between the inhibitor, the metal surface, and the surrounding solvent molecules (e.g., water and corrosive ions). mdpi.com

These simulations can predict the preferred orientation of the inhibitor molecules on the metal surface. For many pyridine derivatives, a parallel or near-parallel adsorption orientation is observed, which maximizes the contact area and the formation of a protective film. mdpi.com MD simulations also calculate the adsorption energy, which is a measure of the strength of the interaction between the inhibitor and the metal surface. A more negative (i.e., larger in magnitude) adsorption energy indicates a stronger and more stable adsorption, which is characteristic of an effective inhibitor. mdpi.com

The following table shows representative adsorption energies for different pyridine derivatives on an Fe(110) surface in a simulated aqueous environment, as would be determined by MD simulations.

| Pyridine Derivative | Adsorption Energy (kJ/mol) |

| Inhibitor A | -150 |

| Inhibitor B | -185 |

| Inhibitor C | -210 |

| Inhibitor D | -240 |

This table is interactive. You can sort the data by clicking on the column headers.

Future Research Trajectories for 3 Methylisonicotinic Acid Hydrochloride

Exploration of Novel Synthetic Methodologies

The future synthesis of 3-methylisonicotinic acid hydrochloride and its analogues is poised to move beyond traditional batch methods, embracing greener and more efficient technologies. The focus lies in enhancing sustainability, improving yields, and enabling rapid diversification of the core structure.

Biocatalysis: A significant shift towards enzymatic processes for nicotinic acid production is underway, leveraging the high selectivity and mild reaction conditions of biocatalysts. frontiersin.orgmdpi.com Future research will likely focus on discovering or engineering novel nitrilase enzymes that can directly convert substituted 3-cyanopyridine (B1664610) precursors to 3-methylisonicotinic acid. mdpi.comnih.gov This approach minimizes hazardous reagents and by-products associated with classical chemical oxidation. frontiersin.orgnih.govresearchgate.net High-density cell cultures and immobilized enzyme systems are expected to make these processes industrially viable. mdpi.comnih.gov

Flow Chemistry: Continuous flow chemistry offers enhanced safety, scalability, and process control compared to batch synthesis. numberanalytics.com This technology is particularly advantageous for pyridine (B92270) synthesis, allowing for precise control of reaction parameters, which can lead to higher yields and purity. rsc.orgresearchgate.netresearchgate.net Future methodologies will likely integrate flow reactors for key synthetic steps, such as oxidation or C-H functionalization, enabling on-demand production and the creation of compound libraries for screening purposes. numberanalytics.commdpi.com

Direct C-H Functionalization: A major goal in modern synthetic chemistry is the direct functionalization of carbon-hydrogen bonds, which avoids the need for pre-functionalized starting materials. researchgate.netrsc.org While C-H functionalization of the electron-deficient pyridine ring is challenging, new catalytic protocols are emerging that allow for selective modification at various positions. nih.govresearchgate.netslideshare.net Future research will aim to develop catalysts that can selectively introduce new functional groups onto the 3-methylisonicotinic acid scaffold, providing a direct route to novel derivatives without lengthy synthetic sequences.

The following table compares these emerging synthetic strategies:

| Methodology | Key Advantages | Research Trajectory | Potential Impact |

| Biocatalysis | High selectivity, mild conditions, reduced waste, green chemistry principles. frontiersin.orgmdpi.com | Discovery and engineering of specific enzymes (e.g., nitrilases), optimization of fermentation and immobilization. nih.govdntb.gov.ua | Sustainable and cost-effective industrial production. |

| Flow Chemistry | Enhanced safety, scalability, precise process control, rapid optimization. numberanalytics.comresearchgate.net | Integration of multi-step syntheses into continuous flow, development of autonomous self-optimizing systems. rsc.orgresearchgate.net | Efficient library synthesis and on-demand manufacturing. |

| C-H Functionalization | High atom economy, reduced synthetic steps, access to novel chemical space. rsc.org | Development of regioselective catalysts for the pyridine core, expanding the scope of compatible functional groups. nih.govresearchgate.net | Rapid generation of diverse and complex derivatives. |

Design and Discovery of Next-Generation Derivatives with Tailored Functionalities

3-Methylisonicotinic acid serves as a valuable scaffold in medicinal chemistry. Future research will focus on rational drug design to create next-generation derivatives with enhanced potency, selectivity, and pharmacokinetic properties.

Building on its known use as a precursor for cholesterol 24-hydroxylase inhibitors, future work will involve computational modeling and structure-activity relationship (SAR) studies to design more potent inhibitors for potential applications in neurodegenerative diseases. scbt.comscbt.com Similarly, its role as a starting material for antitubercular agents can be expanded by creating derivatives that overcome existing drug resistance mechanisms. The interaction of its parent structure with nicotinic acetylcholine (B1216132) receptors (nAChRs) also presents an opportunity to design novel modulators for treating neurological disorders.

Key areas for derivative design include:

Bioisosteric Replacement: Replacing the carboxylic acid or methyl group with other functional groups to modulate properties like solubility, metabolism, and target binding.

Conformational Constraint: Introducing cyclic elements or rigid linkers to lock the molecule into a specific bioactive conformation, potentially increasing receptor affinity and selectivity.

Hybrid Molecule Design: Combining the 3-methylisonicotinic acid scaffold with other pharmacophores to create hybrid drugs with dual modes of action.

Advanced Applications in Catalysis and Supramolecular Chemistry

The coordination capabilities of 3-methylisonicotinic acid, stemming from its pyridyl nitrogen and carboxylate group, make it an excellent candidate for constructing advanced materials. Future research will exploit these properties in catalysis and supramolecular chemistry.

A primary focus will be its use as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs). numberanalytics.combldpharm.com By varying the metal nodes and synthetic conditions, it is possible to create MOFs with tailored pore sizes, shapes, and chemical environments. These materials could be designed for applications such as:

Heterogeneous Catalysis: Creating MOFs where the metal nodes or the ligand itself acts as a catalytic site for specific organic transformations. numberanalytics.com

Gas Storage and Separation: Designing frameworks with selective affinity for specific gases, relevant for carbon capture or hydrogen storage.

Chemical Sensing: Developing MOFs that exhibit a detectable change (e.g., fluorescence) upon binding to a target analyte.

In supramolecular chemistry, the molecule can be used to build complex, self-assembled architectures like coordination polymers and metallacages, driven by non-covalent interactions.

Integration with Emerging Technologies in Chemical Biology Research

The convergence of chemistry and biology offers powerful tools to study biological systems with molecular precision. Future research on this compound will involve its integration with these cutting-edge technologies to probe its biological functions.

Metabolic Labeling: Isotopically labeled versions of 3-methylisonicotinic acid (e.g., with ¹³C, ¹⁵N, or ²H) can be synthesized and introduced into cellular or animal models. nih.govcreative-proteomics.com By using techniques like mass spectrometry, researchers can trace the metabolic fate of the compound, identify its downstream metabolites, and understand how it perturbs metabolic pathways, such as the NAD+ metabolome. nih.govnih.govresearchgate.net

Bioorthogonal Chemistry: A significant future direction is the synthesis of 3-methylisonicotinic acid derivatives that are tagged with a bioorthogonal handle—a functional group that is inert in biological systems but reacts selectively with a specific probe. nih.govuw.edu.pl For example, a derivative bearing a strained alkyne or a tetrazine could be used in live-cell imaging or proteomic studies to identify its direct binding partners and cellular targets, providing crucial insights into its mechanism of action. nih.govpcbiochemres.comacs.org

The table below outlines potential applications of these technologies:

| Technology | Approach | Research Question |

| Metabolic Labeling | Administer isotopically labeled 3-methylisonicotinic acid to cells. creative-proteomics.com | What are the metabolic products of this compound? How does it influence the broader nicotinic acid metabolic network? nih.govnih.gov |

| Bioorthogonal Chemistry | Synthesize a derivative with a clickable handle (e.g., alkyne). nih.gov | What proteins or biomolecules does this compound directly interact with inside a living cell? |

Interdisciplinary Research Opportunities